![molecular formula C6H9NO2 B2450642 1-(1,2-Oxazol-5-yl)propan-2-ol CAS No. 141207-08-1](/img/structure/B2450642.png)
1-(1,2-Oxazol-5-yl)propan-2-ol
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Description
1-(1,2-Oxazol-5-yl)propan-2-ol, also known as Oxaprozin, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It was first synthesized in the 1970s and has since been widely used in the medical industry.
Scientific Research Applications
Medicinal Chemistry
Oxazole-based molecules are a significant heterocyclic nucleus in medicinal chemistry due to their ability to bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions . They are known to show broad biological activities and occupy a core position in medicinal chemistry .
Antibacterial Activity
Oxazole derivatives have been found to exhibit antibacterial potential against various bacteria such as S. aureus and S. pyogenes, P. aeruginosa and E. coli .
Antifungal Activity
Oxazole compounds have also been reported to have antifungal properties .
Anti-inflammatory Activity
Oxazole derivatives have been found to exhibit anti-inflammatory activity .
Antiviral Activity
Oxazole-based molecules have been reported to show antiviral activity .
Anti-tubercular Activity
Oxazole derivatives have been found to exhibit anti-tubercular activity .
Anticancer Activity
Oxazole compounds have been reported to have anticancer properties .
Antidiabetic Activity
Oxazole derivatives have been found to exhibit antidiabetic activity .
properties
IUPAC Name |
1-(1,2-oxazol-5-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-2-3-7-9-6/h2-3,5,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOLYYCPHDVVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Oxazol-5-yl)propan-2-ol |
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